

A Technical Guide to 5-Heptyl-1H-1,2,4-triazol-3amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Heptyl-1H-1,2,4-triazol-5-amine

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities. This document provides a comprehensive technical overview of a specific derivative, 5-Heptyl-1H-1,2,4-triazol-3-amine. It covers its chemical identity, physicochemical properties, detailed synthetic protocols, and explores its potential biological significance by examining the well-established mechanism of its parent compound, 3-Amino-1,2,4-triazole (Amitrole). This guide synthesizes critical data to support further research and development of this and related compounds.

Chemical Identity and Nomenclature

The compound "**3-Heptyl-1H-1,2,4-triazol-5-amine**" is more formally named 5-heptyl-1H-1,2,4-triazol-3-amine according to IUPAC nomenclature conventions, although both names refer to the same principal tautomer. The 1,2,4-triazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen atom can migrate. The primary tautomeric forms are the 1H and 4H isomers. The exocyclic amine group also contributes to tautomerism (amino-imino). For consistency, this guide will use the name 5-heptyl-1H-1,2,4-triazol-3-amine.

- Molecular Formula: C9H18N4[1]
- SMILES: CCCCCCC1=NC(=NN1)N[1]



InChl Key: YLMXGBDXGVPHRZ-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

Quantitative data for 5-heptyl-1H-1,2,4-triazol-3-amine is primarily based on computational predictions. For context, experimental data for the parent compound, 1H-1,2,4-triazol-5-amine (Amitrole), is also provided.

Property	5-Heptyl-1H-1,2,4- triazol-3-amine (Predicted)	1H-1,2,4-triazol-5- amine (Amitrole, Experimental)	Reference
Molecular Weight	182.28 g/mol	84.08 g/mol	[1][2]
Monoisotopic Mass	182.15315 Da	84.0436 Da	[1][3]
XlogP	3.0	-0.97	[1][3]
Melting Point	Not Available	157-159 °C	[3][4]
Boiling Point	Not Available	244.9 °C at 760 mmHg	[3]
Water Solubility	Not Available	280 g/L (20 °C)	[2][3]
Density	Not Available	1.138 g/cm³ (20 °C)	[2][3]
pKa (Weak Base)	Not Available	~10.0 (Kb = 1x10 ⁻¹⁰)	[3]

Synthesis and Experimental Protocols

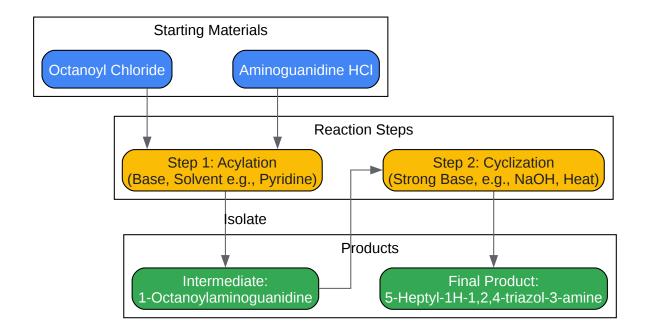
While a specific protocol for 5-heptyl-1H-1,2,4-triazol-3-amine is not widely published, a reliable synthetic route can be designed based on established methods for constructing 3-amino-5-alkyl-1,2,4-triazoles. The most common approach involves the cyclization of an acyl derivative of aminoguanidine.

General Synthetic Pathway

The synthesis can be achieved via a two-step process:



- Acylation of Aminoguanidine: Reaction of octanoyl chloride (or a related octanoic acid derivative) with aminoguanidine hydrochloride to form 1-octanoylaminoguanidine.
- Cyclization: Base-mediated intramolecular cyclization of the intermediate to yield the final 5heptyl-1H-1,2,4-triazol-3-amine.



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A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

- Aminoguanidine hydrochloride (1.0 eq)
- Octanoyl chloride (1.0 eq)
- Pyridine (or other suitable base, 2.0 eq)



- Anhydrous Dichloromethane (DCM)
- Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
- Ethanol
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Step 1: Synthesis of 1-Octanoylaminoguanidine Intermediate
 - Suspend aminoguanidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add pyridine (2.0 eq) to the suspension with vigorous stirring.
 - Add octanoyl chloride (1.0 eq) dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-octanoylaminoguanidine intermediate. This intermediate may be used directly in the next step or purified via recrystallization.
- Step 2: Cyclization to 5-Heptyl-1H-1,2,4-triazol-3-amine
 - Dissolve the crude intermediate from Step 1 in ethanol.



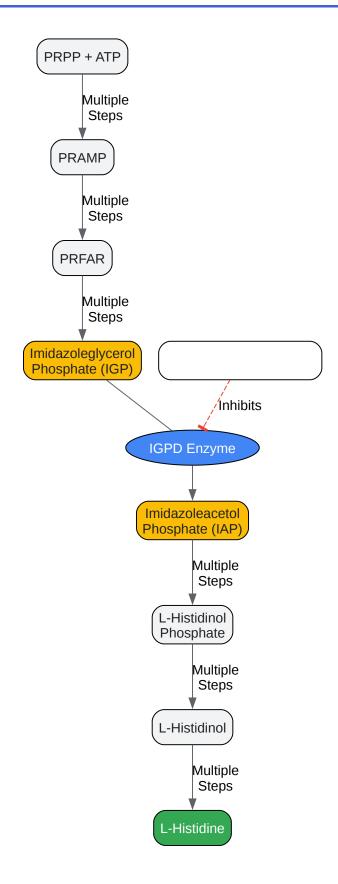
- Add an aqueous solution of NaOH (e.g., 10%, 1.5 eq) to the mixture.
- Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The cyclization process results in the formation of the triazole ring.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.
- The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-heptyl-1H-1,2,4-triazol-3-amine.

Biological Context and Potential Mechanism of Action

Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The specific biological profile of the heptyl-substituted derivative is not documented, but insight can be gained from its parent compound, Amitrole.

Amitrole is a non-selective herbicide that acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and yeast[4]. This inhibition leads to a deficiency in histidine, an essential amino acid, ultimately causing cell death. This pathway is a validated target in microbiology and agronomy.





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Inhibition of the histidine biosynthesis pathway by Amitrole.



The introduction of a C7 alkyl (heptyl) chain significantly increases the lipophilicity of the molecule (XlogP of 3.0 vs. -0.97 for the parent)[1]. This modification would drastically alter its pharmacokinetic properties, such as membrane permeability and protein binding, potentially redirecting its biological activity towards new targets relevant to human health, such as fungal or bacterial enzymes.

Conclusion

5-Heptyl-1H-1,2,4-triazol-3-amine is a lipophilic derivative of the well-known 1,2,4-triazole scaffold. While specific experimental data on this compound is scarce, its synthesis is readily achievable through established chemical methodologies. Its structural similarity to Amitrole suggests a potential for enzyme inhibition, although its increased lipophilicity may confer novel biological activities. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic or agrochemical potential of this and related long-chain alkyl triazole amines. Further investigation into its antimicrobial and cytotoxic properties is warranted.

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